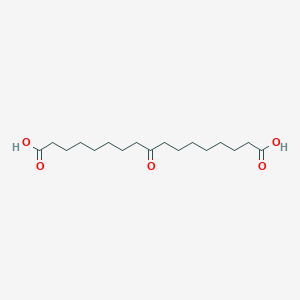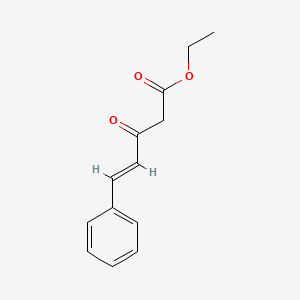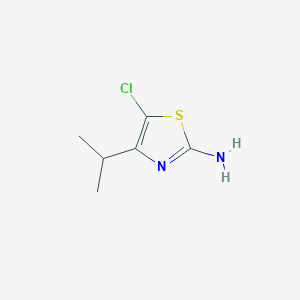![molecular formula C8H6N2O2 B3242144 Pyrrolo[1,2-a]pyrazine-6-carboxylic acid CAS No. 1502992-79-1](/img/structure/B3242144.png)
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that features a fused ring system composed of pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid can be synthesized through various synthetic routes. Some common methods include:
Cyclization: This involves the formation of the fused ring system by cyclizing appropriate precursors under specific conditions.
Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of multiple unsaturated components to form the fused ring system.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole or pyrazine ring using appropriate arylating agents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, antitumor, and kinase inhibitory activities.
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antitumor activity may involve the inhibition of kinase enzymes that play a role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Studied for its antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific fused ring system and the diverse range of biological activities it exhibits. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-2-1-6-5-9-3-4-10(6)7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQXVMZXBYADOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)



![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)







